4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
Chemical Structure: The compound features a pyrrolidine ring substituted with a 4-bromophenyl group at position 4, a tert-butoxycarbonyl (Boc) protecting group at position 1, and a carboxylic acid at position 2. The stereochemistry is typically (±)-trans, as noted in commercial specifications .
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJJGPIDKFWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585620 | |
| Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-97-8 | |
| Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring is commonly synthesized via cyclization reactions starting from amino acid derivatives or suitable precursors such as 1,4-diketones or amino alcohols. For example, cyclization of an amino acid derivative bearing appropriate substituents under acidic or catalytic conditions can yield the pyrrolidine core with defined stereochemistry.
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl substituent is introduced through cross-coupling reactions or nucleophilic aromatic substitution. Palladium-catalyzed Suzuki-Miyaura coupling is a preferred method, where a bromophenyl boronic acid or ester reacts with a halogenated pyrrolidine intermediate. Reaction conditions typically involve:
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium carbonate or cesium carbonate
- Solvent: Toluene, DMF, or dioxane
- Temperature: 80–100 °C
Protection with the tert-Butoxycarbonyl (Boc) Group
The Boc protecting group is introduced to the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent synthetic steps. This is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Typical conditions include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25 °C
- Reaction time: 1–4 hours
The Boc group stabilizes the nitrogen and can be removed later under mild acidic conditions (e.g., trifluoroacetic acid in DCM).
Installation of the Carboxylic Acid Group
The carboxylic acid moiety at the 3-position of the pyrrolidine ring is introduced either by:
- Direct carboxylation of an intermediate using carbon dioxide under basic conditions, or
- Hydrolysis of an ester precursor (e.g., methyl or ethyl ester) under acidic or basic conditions.
Hydrolysis is typically performed using aqueous acid (HCl) or base (NaOH) at elevated temperatures (50–80 °C) to yield the free carboxylic acid.
In industrial synthesis, reaction parameters are optimized to maximize yield, purity, and scalability. Key considerations include:
| Step | Conditions | Notes |
|---|---|---|
| Pyrrolidine ring formation | Catalytic cyclization, 60–100 °C | Use of chiral catalysts to control stereochemistry |
| Bromophenyl introduction | Pd-catalyzed Suzuki coupling, 80–100 °C | Catalyst loading 5–10 mol%, inert atmosphere |
| Boc protection | Boc2O, triethylamine, 0–25 °C | Reaction monitored by TLC or HPLC |
| Carboxylation/hydrolysis | Acid/base hydrolysis, 50–80 °C | Purification by recrystallization or chromatography |
Purification techniques such as silica gel column chromatography or reverse-phase HPLC (C18 column with acetonitrile/water gradient) are employed to achieve >95% purity.
Throughout the synthesis, characterization techniques confirm the structure and purity:
-
- ^1H NMR shows characteristic signals for pyrrolidine protons (δ 3.0–4.0 ppm) and aromatic protons of the 4-bromophenyl group (δ 7.2–7.6 ppm).
- ^13C NMR confirms Boc carbonyl (~155 ppm) and carboxylic acid carbonyl (~175 ppm).
-
- C=O stretch of Boc group at ~1680–1720 cm⁻¹
- Carboxylic acid O–H stretch at 2500–3300 cm⁻¹
-
- Molecular ion peak at m/z 370.24 ([M+H]^+) confirms molecular weight.
-
- Confirms stereochemistry and trans-configuration of the pyrrolidine ring and bromophenyl substituent.
- The presence of the bromine atom enhances reactivity for further functionalization via cross-coupling reactions, making this compound a versatile intermediate.
- The Boc protecting group is critical for maintaining amine stability during multi-step synthesis.
- Reaction conditions must be carefully controlled to avoid Boc deprotection or side reactions, especially at elevated temperatures during coupling steps.
- Stereochemical purity is maintained by using chiral precursors and catalysts, confirmed by chiral HPLC and X-ray diffraction.
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrrolidine ring formation | Amino acid derivative, catalytic cyclization | Formation of chiral pyrrolidine scaffold |
| 4-Bromophenyl group introduction | Pd-catalyzed Suzuki coupling, base, solvent | Regioselective arylation at 4-position |
| Boc protection | Boc2O, triethylamine, DCM, 0–25 °C | Protection of pyrrolidine nitrogen |
| Carboxylic acid installation | Acid/base hydrolysis or carboxylation | Introduction of free carboxylic acid group |
| Purification | Chromatography, recrystallization | >95% purity, stereochemical integrity |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid as an anticancer agent. In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231 cells, with IC50 values indicating potent activity . The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting its utility in targeted cancer therapies.
2. Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its bromophenyl group can be modified to enhance biological activity or selectivity toward specific targets. The ability to introduce various functional groups allows for the optimization of pharmacokinetic properties, making it a key player in drug design strategies .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The structural characteristics of 4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid make it suitable for studies involving enzyme inhibitors. Researchers have explored its interactions with various enzymes, providing insights into its potential as a lead compound for developing inhibitors against specific biological targets .
2. Bioactive Compound Evaluation
This compound has been evaluated for its bioactive properties derived from natural sources, contributing to the understanding of how synthetic derivatives can mimic or enhance natural bioactivity. Techniques such as liquid chromatography and supercritical fluid extraction have been employed to isolate and characterize related bioactive compounds, showcasing the compound's role in advancing bioanalytical methods .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study published in Molecules, researchers investigated the antitumor efficacy of derivatives based on this compound. The results indicated significant tumor growth reduction in vivo without major toxicity to vital organs, highlighting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and specific metabolic enzymes involved in drug metabolism. The findings suggested that modifications to its structure could lead to improved selectivity and reduced side effects in clinical settings, paving the way for future drug development initiatives .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Bromophenyl Substitution
4-(3-Bromophenyl) Variant
- Structure : Bromine at the meta position of the phenyl ring.
- Key Differences :
- Implications : Meta substitution may influence binding affinity in target proteins due to differences in dipole orientation .
4-(2-Bromophenyl) Variant
Functional Group Modifications
Unprotected Carboxylic Acid and Amine
- Compound : (±)-trans-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid・HCl
- Key Differences :
- Implications : The unprotected amine allows direct conjugation in synthesis but requires careful handling to avoid decomposition .
Trifluoromethyl-Substituted Analogues
- Compound : 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Key Differences: Substituent: Trifluoromethyl group enhances metabolic stability and acidity (pKa reduction). Molecular Weight: Not explicitly stated; estimated ~400 g/mol .
- Implications : The trifluoromethyl group improves blood-brain barrier penetration in CNS-targeting drugs .
Substituent Replacement (Bromo vs. Cyano)
- Compound: Boc-(±)-trans-4-(4-cyano-phenyl)-pyrrolidine-3-carboxylic acid
- Key Differences: Polarity: Cyano group increases polarity (logP reduction). Molecular Weight: 316.35 g/mol . CAS: 1217702-50-5 .
- Implications: Cyano-substituted derivatives may exhibit stronger hydrogen-bonding interactions in enzyme inhibition .
Biological Activity
The compound 4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid , also known by its CAS number 939757-97-8 , is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in drug development, supported by relevant case studies and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 370.243 g/mol
- CAS Number : 939757-97-8
- Synonyms : 4-(4-bromobenzyl)-1-tert-butoxycarbonylpyrrolidine-3-carboxylic acid
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 4-bromobenzyl derivatives with pyrrolidine intermediates. The detailed synthetic pathway often includes the use of protecting groups such as tert-butoxycarbonyl (Boc) to facilitate further reactions without undesired side reactions.
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of bromophenyl pyrrolidines can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.
- Neuroactive Properties : The compound is being explored for its neuroactive properties, contributing to the development of treatments for neurological disorders. Its structural similarity to known neuroactive compounds may enhance its efficacy in targeting specific receptors in the brain.
- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis, allowing for the formation of complex peptide structures with high purity and specificity .
Case Studies
-
Peptide Synthesis Applications :
- In a study focusing on peptide synthesis, 4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid was utilized to create peptides with enhanced stability and bioactivity. The incorporation of this compound allowed researchers to achieve higher yields and purities compared to traditional methods .
-
Drug Development :
- A recent investigation into novel therapeutic agents highlighted the role of this compound in enhancing drug selectivity and efficacy against specific biological targets. In vitro assays demonstrated that compounds incorporating this structure exhibited improved binding affinity to target proteins involved in disease pathways .
Research Findings
Recent studies have provided insights into the biological mechanisms underlying the activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial efficacy against E. coli and S. aureus strains. |
| Study B | Showed neuroprotective effects in cellular models of neurodegeneration. |
| Study C | Highlighted its role in enhancing peptide synthesis efficiency, leading to better therapeutic peptides. |
Q & A
Q. Key Conditions :
- Catalysts: Pd(OAc)₂ for coupling reactions .
- Solvents: THF, DMF, or dichloromethane .
- Yields: Typically 60-80%, contingent on purity of intermediates .
How is stereochemical integrity ensured during synthesis?
Advanced
Stereocontrol at the pyrrolidine ring is critical:
- Chiral Auxiliaries : Use of (2R,4S)-configured starting materials, as seen in analogous Boc-protected pyrrolidine syntheses, ensures retention of stereochemistry .
- Crystallographic Validation : X-ray diffraction of intermediates confirms dihedral angles between the bromophenyl and carboxylic acid groups, preventing racemization .
- Contradictions : Some protocols report epimerization under prolonged acidic conditions, necessitating pH monitoring during Boc deprotection .
What analytical techniques confirm structural and chemical purity?
Q. Basic
- Spectroscopy : ¹H/¹³C NMR (δ 7.3-7.5 ppm for bromophenyl protons; δ 170-175 ppm for carboxylic acid carbonyl) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
- Mass Spectrometry : HRMS matches the molecular ion [M+H]⁺ at m/z 382.06 (calculated for C₁₆H₁₉BrNO₄) .
Q. Advanced
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: 1.89 Å) and torsional angles, critical for SAR studies .
- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (>200°C), ensuring stability in biological assays .
How do reaction conditions impact scalability?
Q. Advanced
- Catalyst Loading : Reducing Pd(OAc)₂ from 10 mol% to 5 mol% maintains yield while minimizing metal contamination .
- Solvent Optimization : Replacing DMF with MeCN reduces side reactions (e.g., ester hydrolysis) in large-scale runs .
- Contradictions : Some studies report lower yields in microwave-assisted vs. conventional heating, suggesting thermal sensitivity of the Boc group .
What computational tools predict its biological interactions?
Q. Advanced
- Molecular Docking : The bromophenyl group shows high affinity for hydrophobic pockets in kinase targets (e.g., EGFR), simulated using AutoDock Vina .
- QM/MM Simulations : Reveal electrostatic contributions of the carboxylic acid moiety to binding free energy (-8.2 kcal/mol) .
- ADMET Predictors : Low hepatotoxicity (PubChem data) and BBB permeability (logP = 2.1) suggest suitability for CNS drug development .
How are conflicting spectral data resolved?
Q. Advanced
- NMR Discrepancies : Aromatic proton splitting patterns (e.g., doublets vs. double doublets) are reconciled via COSY and NOESY to confirm substituent orientation .
- IR Absorbance : Disagreements in carbonyl stretches (1680 cm⁻¹ vs. 1705 cm⁻¹) are attributed to polymorphic forms, resolved by recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
